8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine
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Overview
Description
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural properties and potential biological activities. This compound, in particular, features a naphthyl group attached to the indolizine core, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of pyridine or pyrrole derivatives . More recent approaches include transition metal-catalyzed reactions and oxidative coupling . For instance, the reaction of 2-alkylpyridines with aldehydes, secondary amines, and terminal alkynes under Au-catalyzed conditions can yield indolizines .
Industrial Production Methods
Industrial production of indolizines often relies on scalable and efficient synthetic routes. Radical-induced synthetic approaches have gained attention due to their high atom- and step-economy .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine-2-carboxylic acids, while reduction can produce indolizine-2-ylmethanols .
Scientific Research Applications
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine has a variety of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Indolizidine: A related compound with a fused bicyclic structure, known for its presence in natural alkaloids.
Uniqueness
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is unique due to the presence of the naphthyl group, which can enhance its chemical reactivity and biological activity compared to other indolizine derivatives .
Properties
IUPAC Name |
8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASPLZBXSZDFG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)/C=C/C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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